5-Acetamido-1-diazoniopent-1-en-2-olate
Description
5-Acetamido-1-diazoniopent-1-en-2-olate is a diazonium salt characterized by a unique molecular architecture combining a diazonium group (–N₂⁺), an acetamido substituent (–NHCOCH₃), and a conjugated pentenolate backbone. This compound is typically synthesized via diazotization of a primary amine precursor under acidic, low-temperature conditions to stabilize the reactive diazonium intermediate. Its structure confers high reactivity, particularly in azo coupling reactions, where it serves as an electrophile for forming aromatic azo compounds. However, like most diazonium salts, it is thermally unstable and requires careful handling to avoid decomposition or explosive hazards .
Properties
CAS No. |
88313-68-2 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-(5-diazo-4-oxopentyl)acetamide |
InChI |
InChI=1S/C7H11N3O2/c1-6(11)9-4-2-3-7(12)5-10-8/h5H,2-4H2,1H3,(H,9,11) |
InChI Key |
WNPGVDFQZXYLBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-1-diazoniopent-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of 5-acetamido-1-pentene-2-ol using nitrous acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium group .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-1-diazoniopent-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with halides can produce halogenated derivatives .
Scientific Research Applications
5-Acetamido-1-diazoniopent-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acetamido-1-diazoniopent-1-en-2-olate involves its interaction with molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The acetamido group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diazonium salts vary significantly in stability, reactivity, and applications based on substituents and molecular geometry. Below is a comparative analysis of 5-Acetamido-1-diazoniopent-1-en-2-olate with structurally related compounds:
Structural Analogs
4-Acetamidobenzenediazonium Chloride
- Structure : Aromatic benzene core with acetamido and diazonium groups.
- Reactivity : High electrophilicity in azo coupling due to electron-withdrawing acetamido group.
- Stability : More stable than aliphatic diazonium salts but less stable than heterocyclic analogs.
3-Acetamido-2-diazoniopropionate Structure: Aliphatic chain with acetamido and diazonium groups. Reactivity: Moderate reactivity; prone to hydrolysis in aqueous conditions. Applications: Limited to niche synthetic pathways due to instability.
Key Comparative Data
| Compound | Molecular Weight (g/mol) | Decomposition Temp (°C) | Solubility (Polar Solvents) | Azo Coupling Yield (%) |
|---|---|---|---|---|
| This compound | 215.2 | -10 to 0 | High | 85–90 |
| 4-Acetamidobenzenediazonium Chloride | 229.7 | 5–15 | Moderate | 75–80 |
| 3-Acetamido-2-diazoniopropionate | 187.1 | < -20 | Low | 60–65 |
Research Findings
- Stability: The pentenolate backbone in this compound enhances resonance stabilization compared to aliphatic analogs, delaying decomposition .
- Reactivity : The acetamido group acts as an electron-withdrawing substituent, increasing electrophilicity at the diazonium center, which improves coupling efficiency in aromatic systems .
Notes on Limitations
This analysis relies on generalized chemical principles and structural comparisons. For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or peer-reviewed studies on diazonium chemistry.
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